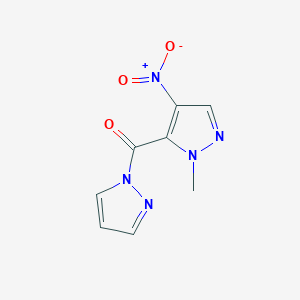![molecular formula C27H38N2O2 B11100895 N-[4-(decyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide](/img/structure/B11100895.png)
N-[4-(decyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Decyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide is a synthetic organic compound with the molecular formula C({27})H({38})N({2})O({2}) This compound features a pyrrolidine ring substituted with a phenyl group and a carboxamide group, as well as a decyloxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(decyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group, typically through a reaction between an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(decyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Reagents like nitric acid (HNO(_3)) for nitration or bromine (Br(_2)) for bromination are commonly employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-[4-(decyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(decyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Octyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide
- N-[4-(Hexyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide
Uniqueness
N-[4-(decyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide is unique due to its specific decyloxy substitution, which can influence its physical and chemical properties, such as solubility, stability, and biological activity. This makes it distinct from similar compounds with different alkoxy substitutions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H38N2O2 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
N-(4-decoxyphenyl)-3-phenylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C27H38N2O2/c1-2-3-4-5-6-7-8-12-21-31-26-17-15-25(16-18-26)28-27(30)29-20-19-24(22-29)23-13-10-9-11-14-23/h9-11,13-18,24H,2-8,12,19-22H2,1H3,(H,28,30) |
InChI Key |
JAFXHYHJAGKIFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-2-(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B11100813.png)
![3-(5-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11100818.png)

![(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11100843.png)


![2,3,3-Trichloroprop-2-en-1-yl 6-[(2,4-dimethoxypyrimidin-5-yl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B11100851.png)
![2-{(2E)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11100858.png)
![4-amino-N'-{(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11100862.png)
![4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B11100871.png)

![2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B11100880.png)
![N-(4-iodophenyl)-3-[(4-iodophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11100883.png)
![1-benzyl-2-[(4-bromobenzyl)sulfanyl]-1H-imidazole](/img/structure/B11100900.png)
